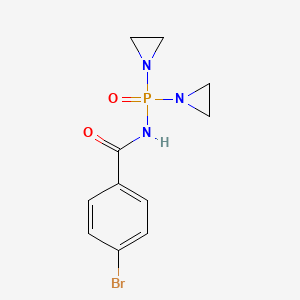
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo-: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with a bis(1-aziridinyl)phosphinyl group and a bromine atom attached to the para position of the benzene ring. Its distinct structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo- typically involves the reaction of benzamide derivatives with bis(1-aziridinyl)phosphinyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent decomposition of the aziridine rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the para position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the benzamide core.
Reduction: Reduced forms of the compound, potentially with altered aziridine rings.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo- is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for creating complex molecules.
Biology: In biological research, this compound may be used to study the effects of aziridine-containing molecules on biological systems. Its ability to form covalent bonds with nucleophiles makes it useful in probing protein and DNA interactions.
Medicine: In medicine, Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo- has potential applications as an anticancer agent. The aziridine rings can form cross-links with DNA, leading to cell death in rapidly dividing cancer cells.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and unique properties make it suitable for creating advanced materials with specific functions.
Mechanism of Action
The mechanism of action of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo- involves the formation of covalent bonds with nucleophilic sites in biological molecules. The aziridine rings are highly reactive and can form cross-links with DNA, proteins, and other biomolecules. This cross-linking can disrupt normal cellular functions, leading to cell death. The molecular targets and pathways involved include DNA replication and repair mechanisms, as well as protein synthesis pathways.
Comparison with Similar Compounds
- Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-iodo-
- Benzamide, N-(bis(1-aziridinyl)phosphinyl)-3,4,5-trichloro-
Comparison:
- Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-iodo- features an iodine atom instead of a bromine atom. This substitution can affect the compound’s reactivity and biological activity.
- Benzamide, N-(bis(1-aziridinyl)phosphinyl)-3,4,5-trichloro- has three chlorine atoms on the benzene ring, which can significantly alter its chemical properties and potential applications.
Uniqueness: Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
27807-50-7 |
|---|---|
Molecular Formula |
C11H13BrN3O2P |
Molecular Weight |
330.12 g/mol |
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]-4-bromobenzamide |
InChI |
InChI=1S/C11H13BrN3O2P/c12-10-3-1-9(2-4-10)11(16)13-18(17,14-5-6-14)15-7-8-15/h1-4H,5-8H2,(H,13,16,17) |
InChI Key |
YQAHINSKAQOWSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)Br)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















